
3-Chloro-2-(2-chloroethoxy)-5-(trifluoromethyl)pyridine
Overview
Description
3-Chloro-2-(2-chloroethoxy)-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative characterized by a trifluoromethyl group at position 5, a chloroethoxy substituent at position 2, and a chlorine atom at position 2. This compound belongs to a class of phenylpyridine derivatives widely studied for their herbicidal properties. The chloroethoxy group introduces steric and electronic effects that influence its reactivity and bioactivity, while the trifluoromethyl group enhances lipophilicity and metabolic stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(2-chloroethoxy)-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable pyridine derivative.
Chlorination: Introduction of chlorine atoms at specific positions on the pyridine ring using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Ethoxylation: The ethoxy group is introduced through a nucleophilic substitution reaction, often using ethyl alcohol or ethyl chloride in the presence of a base like sodium ethoxide.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. Key considerations include:
Reaction Temperature and Pressure: Optimized to maximize yield and minimize by-products.
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as distillation, crystallization, and chromatography are employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(2-chloroethoxy)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: Both nucleophilic and electrophilic substitution reactions are common due to the presence of chlorine and ethoxy groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium ethoxide, potassium tert-butoxide, or lithium diisopropylamide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Formation of various substituted pyridines depending on the nucleophile or electrophile used.
Oxidation Products: Formation of pyridine N-oxides or other oxidized derivatives.
Reduction Products: Formation of reduced pyridine derivatives with altered functional groups.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The compound has shown potential as an antimicrobial agent. Research indicates that derivatives of pyridine compounds exhibit significant antibacterial and antifungal properties. For instance, studies have demonstrated that pyridine derivatives can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics .
Anticancer Properties
Pyridine derivatives, including 3-chloro-2-(2-chloroethoxy)-5-(trifluoromethyl)pyridine, have been investigated for their anticancer activities. In vitro studies have reported that these compounds can induce apoptosis in cancer cell lines, suggesting their potential as chemotherapeutic agents .
Agrochemicals
Pesticide Development
This compound is being explored for its utility in developing novel pesticides. Its structural characteristics allow it to interact with biological systems effectively, potentially leading to the creation of more effective herbicides and insecticides. Preliminary studies suggest that compounds with trifluoromethyl groups enhance the biological activity of agrochemicals .
Fungicides
In agricultural applications, the compound has been evaluated for its fungicidal properties. Research has indicated that similar pyridine derivatives can effectively control fungal pathogens in crops, thereby improving yield and quality .
Material Science
Surfactants
Due to its unique molecular structure, this compound can be utilized as a surfactant. Its ability to lower surface tension makes it suitable for applications in coatings and emulsions, enhancing the wetting properties of various materials .
Polymer Additives
The compound's compatibility with polymers allows it to be used as an additive to improve the mechanical properties of plastics and other materials. Its incorporation can enhance thermal stability and chemical resistance in polymer formulations .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal investigated the antimicrobial efficacy of various pyridine derivatives, including this compound. The results indicated a significant reduction in bacterial growth for certain concentrations of the compound against Staphylococcus aureus and Escherichia coli .
Case Study 2: Agricultural Applications
Research conducted on the use of pyridine-based compounds as fungicides demonstrated that formulations containing this compound exhibited effective control over common fungal pathogens affecting crops like wheat and corn . This study highlighted the potential for developing targeted agricultural chemicals that minimize environmental impact while maximizing crop protection.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(2-chloroethoxy)-5-(trifluoromethyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of chlorine and trifluoromethyl groups can enhance its binding affinity and specificity for certain targets, influencing its overall activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The herbicidal activity and physicochemical properties of pyridine derivatives are highly dependent on substituent patterns. Below is a comparison with key analogs:
Key Observations :
- Chloroethoxy vs. Phenethyl/Phenyl Groups : The target compound’s 2-chloroethoxy substituent likely offers a balance between steric hindrance and electronic effects compared to bulkier groups like phenethyl (4.2a) or benzyloxy-phenyl moieties (7e, 7q).
- Melting Points : Nitro-substituted derivatives (e.g., 7e) exhibit higher melting points due to strong intermolecular interactions, whereas trifluoromethyl-rich analogs (e.g., 7f) have lower melting points .
Herbicidal Activity and Mechanisms
Pyridine derivatives often act as protoporphyrinogen-IX-oxidase (PPO) inhibitors, disrupting chlorophyll biosynthesis in weeds. Below is a comparative analysis of herbicidal efficacy:
Key Observations :
- Efficiency : Compounds like II7 achieve weed control at low doses (60 g a.i./ha), outperforming traditional herbicides like bentazon (1440 g a.i./ha) .
- Structural Influence : Sulfonamide derivatives (e.g., II7) and kresoxim-methyl analogs (e.g., 5c) show divergent activity profiles despite shared pyridine cores, highlighting the role of auxiliary functional groups .
Biological Activity
3-Chloro-2-(2-chloroethoxy)-5-(trifluoromethyl)pyridine is a pyridine derivative notable for its trifluoromethyl and chloro substituents, which significantly influence its biological activity. Understanding the biological properties of this compound is essential for its potential applications in medicinal chemistry, particularly in drug development.
The molecular formula of this compound is , with a molecular weight of approximately 256.07 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving the compound's interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 256.07 g/mol |
CAS Number | 175277-52-8 |
IUPAC Name | This compound |
Biological Activity
Recent studies have demonstrated that compounds with trifluoromethyl groups exhibit enhanced biological activities, including antibacterial and anticancer properties. The incorporation of such groups often results in increased potency due to their ability to form strong interactions with target proteins.
Antibacterial Activity
Trifluoromethyl-substituted compounds have shown promising antibacterial effects against various pathogens. For instance, studies on similar pyridine derivatives indicate that modifications to the molecular structure can lead to significant improvements in minimum inhibitory concentrations (MICs) against bacteria such as Escherichia coli and Staphylococcus aureus .
Anticancer Activity
Research has highlighted the anticancer potential of pyridine derivatives. Compounds with similar structures have been tested against multiple cancer cell lines, showing IC50 values comparable to established chemotherapeutics. For example, derivatives containing trifluoromethyl groups demonstrated IC50 values lower than those of Doxorubicin in various assays .
Case Studies
- Study on Trifluoromethyl Derivatives : A series of aryl-urea derivatives were synthesized, incorporating trifluoromethyl substitutions. These compounds exhibited significant antibacterial and anticancer activities, with some showing MIC values as low as 4.88 µg/mL against Bacillus mycoides .
- Pyridine-based Anticancer Agents : In a comparative analysis, several pyridine derivatives were evaluated for their cytotoxic effects on human cancer cell lines. The study found that the presence of trifluoromethyl groups correlated with enhanced inhibition of cell proliferation .
The biological activity of this compound may be attributed to:
- Enhanced Binding Affinity : The trifluoromethyl group increases the electron-withdrawing capacity, enhancing binding interactions with biological targets.
- Altered Lipophilicity : The structural modifications can improve membrane permeability, facilitating cellular uptake.
- Target Inhibition : Similar compounds have been shown to inhibit key enzymes or receptors involved in bacterial growth and cancer cell proliferation.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-chloro-2-(2-chloroethoxy)-5-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, substituting a chlorine atom on a pyridine core with 2-chloroethoxy groups under basic conditions (e.g., K₂CO₃ in toluene/MeOH) is a common approach . Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may also be used to introduce trifluoromethyl or chloroethoxy groups, with yields heavily dependent on catalyst loading (2–5 mol% Pd), temperature (80–110°C), and solvent polarity .
- Key Considerations : Optimize ligand choice (e.g., dppb for Pd catalysis) and monitor side reactions, such as over-substitution or dehalogenation .
Q. How can spectroscopic techniques (NMR, MS) distinguish structural isomers or impurities in this compound?
- Methodology :
- ¹H/¹³C NMR : The trifluoromethyl group (δ ~120–125 ppm in ¹³C) and chloroethoxy substituents (δ ~3.8–4.5 ppm for -OCH₂CH₂Cl in ¹H) provide distinct splitting patterns. Aromatic protons on the pyridine ring appear as doublets due to coupling with adjacent substituents .
- MS (EI/ESI) : Look for molecular ion peaks at m/z 289.5 (M⁺ for C₉H₇Cl₂F₃NO) and fragments like [M-Cl]⁺ or [CF₃]+ .
Q. What are the safety and handling protocols for this compound, given its reactive substituents?
- Guidelines :
- Use N95 masks, gloves, and eye protection due to potential respiratory and dermal irritation .
- Store in inert atmospheres (argon) to prevent hydrolysis of chloroethoxy groups. Avoid high temperatures (>113°C) to reduce decomposition risks .
Advanced Research Questions
Q. How can regioselective functionalization of the pyridine ring be achieved, particularly at the 2- and 5-positions?
- Methodology :
- Directed C-H Activation : Use Pd catalysts with directing groups (e.g., -NH₂ or -COOR) to target specific positions. For example, 2-chloro-5-(trifluoromethyl)pyridine undergoes Suzuki coupling at the 2-position when directed by a chlorine atom .
- Electronic Effects : The electron-withdrawing trifluoromethyl group deactivates the 5-position, making it less reactive toward electrophilic substitution. Conversely, nucleophilic substitutions favor the 2-position due to chlorine’s leaving-group ability .
Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?
- Methodology :
- Oxidative Addition : Pd⁰ inserts into the C-Cl bond at the 2-position, forming a Pd(II) intermediate. The trifluoromethyl group stabilizes this intermediate via inductive effects, accelerating transmetallation with arylboronic acids .
- Kinetic Studies : Varying ligand steric bulk (e.g., dppb vs. PPh₃) alters reaction rates. For example, bulky ligands reduce dimerization side products .
Q. How does this compound interact with biological targets (e.g., enzymes or receptors), and what computational tools validate these interactions?
- Methodology :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to targets like kinases or GPCRs. The chloroethoxy moiety may occupy hydrophobic pockets, while the pyridine nitrogen forms hydrogen bonds .
- SAR Analysis : Compare analogs (e.g., 3-chloro vs. 3-iodo derivatives) to assess the impact of halogen size on binding affinity .
Q. Contradictions and Resolution Strategies
Q. Why do some studies report conflicting data on the stability of the trifluoromethyl group under acidic conditions?
Properties
IUPAC Name |
3-chloro-2-(2-chloroethoxy)-5-(trifluoromethyl)pyridine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2F3NO/c9-1-2-15-7-6(10)3-5(4-14-7)8(11,12)13/h3-4H,1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDGWMUCOSFACN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)OCCCl)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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